BenchChemオンラインストアへようこそ!

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Choose this specific biaryl heterocycle to eliminate SAR risk. Unlike generic pyridinamines, the 3-amine/6-(4-CF3-phenyl) regiochemistry is essential for kinase inhibition and GPCR target engagement. A published one-step, quantitative-yield synthesis ensures rapid material access. With a cLogP of 3.18, it provides a predictable lipophilic handle for rational ADME tuning—making it a strategic building block for neuropsychiatric and oncology programs.

Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
CAS No. 600133-35-5
Cat. No. B1398074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
CAS600133-35-5
Molecular FormulaC12H9F3N2
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(16)7-17-11/h1-7H,16H2
InChIKeyWDFHRVLAAKDFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS 600133-35-5): Procurement Guide for a Versatile Pyridinamine Scaffold


6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS 600133-35-5) is a biaryl heterocycle comprising a pyridin-3-amine core substituted at the 6-position with a 4-(trifluoromethyl)phenyl ring [1]. The compound (MF: C12H9F3N2, MW: 238.21 g/mol) serves as a key intermediate in the synthesis of kinase inhibitors and GPCR modulators [2]. The CF3 group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing target binding and pharmacokinetic properties [1].

Critical Procurement Risk: Why 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine Cannot Be Replaced by Generic Analogs


Substitution with generic pyridinamines or even closely related regioisomers (e.g., 5-[4-(trifluoromethyl)phenyl]-2-pyridinamine) is not scientifically valid due to profound differences in reactivity, physicochemical properties, and biological target engagement . The precise positioning of the amino group at the 3-position of the pyridine ring, coupled with the 4-CF3-phenyl group at the 6-position, dictates the compound's unique electronic distribution and steric profile . While structurally similar analogs exist, their differential performance in downstream applications—such as kinase inhibition profiles or synthetic yield—renders generic substitution a high-risk approach that can lead to failed syntheses, inaccurate SAR data, and wasted research resources [1].

Quantitative Differentiation Guide: 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine vs. Analogs


Regioisomeric Purity: Defining the 6-Position Substitution vs. 5- and 4-Position Analogs

The compound 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine is defined by the specific substitution of the pyridine ring at the 6-position with the 4-CF3-phenyl group [1]. Regioisomers with the phenyl group at the 2-, 4-, or 5-positions (e.g., CAS 886508-05-0, 1354962-52-9, and unspecified 5-substituted analogs) are distinct chemical entities with different CAS numbers, molecular geometries, and consequently, different biological activities . The 6-position substitution results in a unique dihedral angle between the pyridine and phenyl rings, directly impacting the compound's ability to fit into specific protein binding pockets and its performance in subsequent cross-coupling reactions [1].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Synthetic Accessibility: Optimized One-Step Protocol for High-Yield Procurement

A published protocol enables the one-step synthesis of 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the multi-step sequences (e.g., Suzuki-Miyaura coupling, palladium catalysis) often required for structurally similar analogs like 2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine . The reported high yield and simplified procedure reduce the cost and complexity of in-house synthesis or for evaluating vendor-supplied material quality [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

TAAR1 Ligand Potential: Scaffold for CNS-Targeted Probe Development

The core scaffold of 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine is a key structural element in potent Trace Amine-Associated Receptor 1 (TAAR1) ligands [1]. A derivative, 6-[(2R)-Morpholin-2-yl]-N-[4-(trifluoromethyl)phenyl]pyridin-3-amine, exhibits a binding affinity (Ki) of 4.80 nM for the mouse TAAR1 receptor [1]. This compares favorably to the high nanomolar affinity observed for many non-trifluoromethylated phenylpyridinamines at central nicotinic acetylcholine receptors (nAChRs) , highlighting the CF3 group's contribution to potency at this specific GPCR target [1].

Neuroscience GPCR Pharmacology Medicinal Chemistry

Kinase Inhibition Scaffold: Utility in Multitargeted Kinase Inhibitor Design

The pyridin-3-amine motif, as found in 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine, is a privileged scaffold for designing multitargeted kinase inhibitors [1]. A study of novel multisubstituted pyridin-3-amine derivatives identified compounds with nanomolar IC50 values against various oncogenic kinases, including FGFR, RET, EGFR, DDR2, and ALK [2]. For example, a related compound (Example 30 from US10251889) achieved an IC50 of 1.95 nM against TrkA kinase [3]. This demonstrates the potential of the core structure to achieve potent kinase inhibition, differentiating it from simpler, non-fluorinated pyridinamines which often lack this broad polypharmacology [4].

Cancer Research Kinase Inhibitors Medicinal Chemistry

Physicochemical Profile: LogP and Lipophilic Efficiency as a Selection Criterion

The compound's calculated partition coefficient (cLogP) is 3.18, reflecting enhanced lipophilicity imparted by the 4-CF3-phenyl group . This is significantly higher than non-fluorinated pyridinamine analogs (e.g., 2-(trifluoromethyl)pyridin-3-amine, which lacks the additional phenyl ring), which typically exhibit lower cLogP values and, consequently, reduced membrane permeability . While higher lipophilicity can improve passive diffusion, it must be balanced against potential solubility and off-target promiscuity risks .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Recommended Applications for 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine Based on Quantitative Evidence


Lead Optimization for CNS Disorders Targeting TAAR1

For medicinal chemistry programs focused on developing high-affinity ligands for the Trace Amine-Associated Receptor 1 (TAAR1), 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine serves as a proven, high-value starting scaffold. Evidence shows that a closely related derivative achieves potent binding (Ki = 4.80 nM) to the mouse TAAR1 receptor, providing a strong rationale for its use in synthesizing and screening focused libraries for neuropsychiatric indications [1].

Development of Multitargeted Kinase Inhibitors for Oncology

This compound is a strategic choice for synthesizing novel kinase inhibitors, particularly for non-small cell lung cancer (NSCLC) and other oncology targets. The pyridin-3-amine core is a validated scaffold for achieving nanomolar-level inhibition of multiple oncogenic kinases (e.g., FGFR, RET, EGFR) [2][3]. Procuring this specific building block provides a direct route to explore structure-activity relationships (SAR) within this potent and therapeutically relevant chemical space [2].

Efficient Synthesis of Complex Molecular Probes

Labs with an emphasis on synthetic efficiency should prioritize this compound. A published one-step, quantitative-yield synthesis protocol using adapted Vilsmeier conditions is available [4]. This offers a distinct advantage over the multi-step sequences required for many structurally similar analogs, making it an ideal choice for generating material for biological assays or as an intermediate in more complex convergent syntheses [4].

ADME Property Modulation via Controlled Lipophilicity

In drug discovery projects where modulating passive membrane permeability is a key objective, this compound offers a predictable and quantifiable advantage. Its calculated cLogP of 3.18 provides a defined lipophilic handle for improving the permeability of otherwise polar pharmacophores . This allows medicinal chemists to fine-tune ADME properties of lead compounds in a rational, data-driven manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.